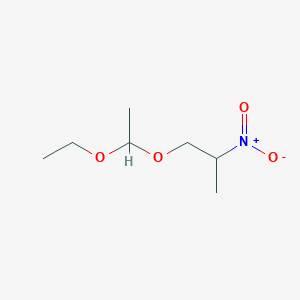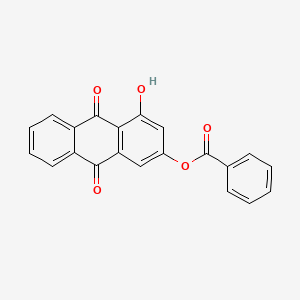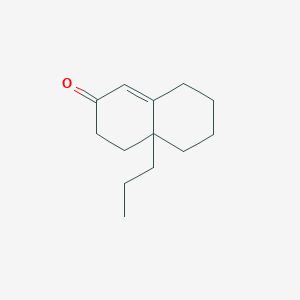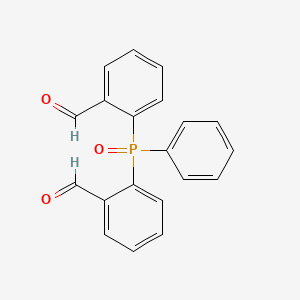
2,2'-(Phenylphosphoryl)dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Phenylphosphoryl)dibenzaldehyde is an organic compound characterized by the presence of a phosphoryl group attached to two benzaldehyde moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Phenylphosphoryl)dibenzaldehyde typically involves the reaction of benzaldehyde with a phosphorylating agent under controlled conditions. One common method is the condensation reaction between benzaldehyde and a phosphoryl chloride derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2,2’-(Phenylphosphoryl)dibenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(Phenylphosphoryl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of 2,2’-(Phenylphosphoryl)dibenzoic acid.
Reduction: Formation of 2,2’-(Phenylphosphoryl)dibenzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of 2,2’-(Phenylphosphoryl)dibenzaldehyde.
Aplicaciones Científicas De Investigación
2,2’-(Phenylphosphoryl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(Phenylphosphoryl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The phosphoryl group can also participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity. These interactions contribute to the compound’s biological and chemical effects.
Comparación Con Compuestos Similares
Benzaldehyde: A simpler aldehyde with a single benzene ring and an aldehyde group.
Dibenzalacetone: A compound with two benzaldehyde moieties connected by an acetone linker.
2,2’-(Ethyleneoxy)dibenzaldehyde: A compound with an ethyleneoxy linker between two benzaldehyde groups.
Comparison: 2,2’-(Phenylphosphoryl)dibenzaldehyde is unique due to the presence of the phosphoryl group, which imparts distinct chemical and physical properties compared to similar compounds. The phosphoryl group enhances the compound’s reactivity and potential for forming coordination complexes, making it valuable in various applications.
Propiedades
Número CAS |
65654-65-1 |
|---|---|
Fórmula molecular |
C20H15O3P |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
2-[(2-formylphenyl)-phenylphosphoryl]benzaldehyde |
InChI |
InChI=1S/C20H15O3P/c21-14-16-8-4-6-12-19(16)24(23,18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-22/h1-15H |
Clave InChI |
OUYGQBPDYWCDGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
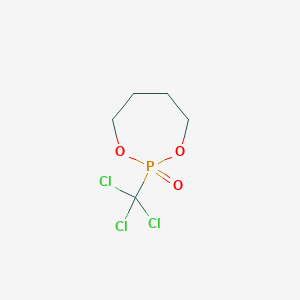

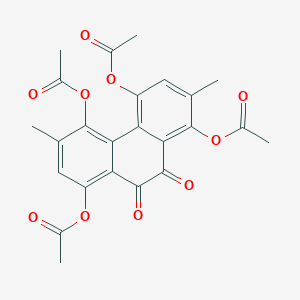
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-dimethoxy-2-(phenylmethyl)-](/img/structure/B14486010.png)

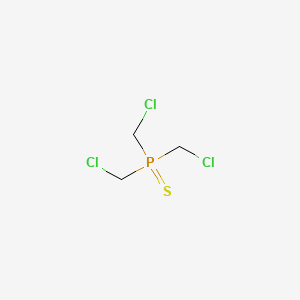
![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)


![5,9-Dimethoxy-3,3,8-trimethyl-3H-naphtho[2,1-b]pyran-7,10-dione](/img/structure/B14486051.png)
